

In-vitro and in-vivo studies involving "2-Methoxy-5-methylbenzenesulfonamide"

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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzenesulfonamide

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A Comparative Guide to Novel Anticancer Agents: TL-77 and Rigosertib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two related styryl benzylsulfone compounds with demonstrated anticancer properties: (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) and its predecessor, Rigosertib (ON01910.Na). Both compounds exhibit a multi-targeted mechanism of action, primarily inducing mitotic arrest and apoptosis in cancer cells. This guide summarizes their in-vitro and in-vivo activities, details key experimental protocols, and visualizes their proposed signaling pathways.

In-Vitro Activity: A Head-to-Head Comparison

Both TL-77 and Rigosertib have shown potent growth inhibitory activity against a range of cancer cell lines. The following tables summarize their in-vitro efficacy.

Table 1: Growth Inhibitory Activity of TL-77

Cell Line	GI50 (μM)
HCT-116	< 1 ^[1] ^[2]

GI50: The concentration of a drug that inhibits the growth of 50% of a cell population.

Table 2: Inhibitory Activity of Rigosertib (ON01910.Na)

Assay Type	Target/Cell Line	IC50 (nM)
Cell-free assay	PLK1	9[3][4]
Cell-free assay	PLK2	270 (approx. 30-fold less potent than for PLK1)[4]
Cell viability	94 different tumor cell lines	50 - 250[4]

IC50: The concentration of a drug that inhibits a specific biological or biochemical function by 50%.

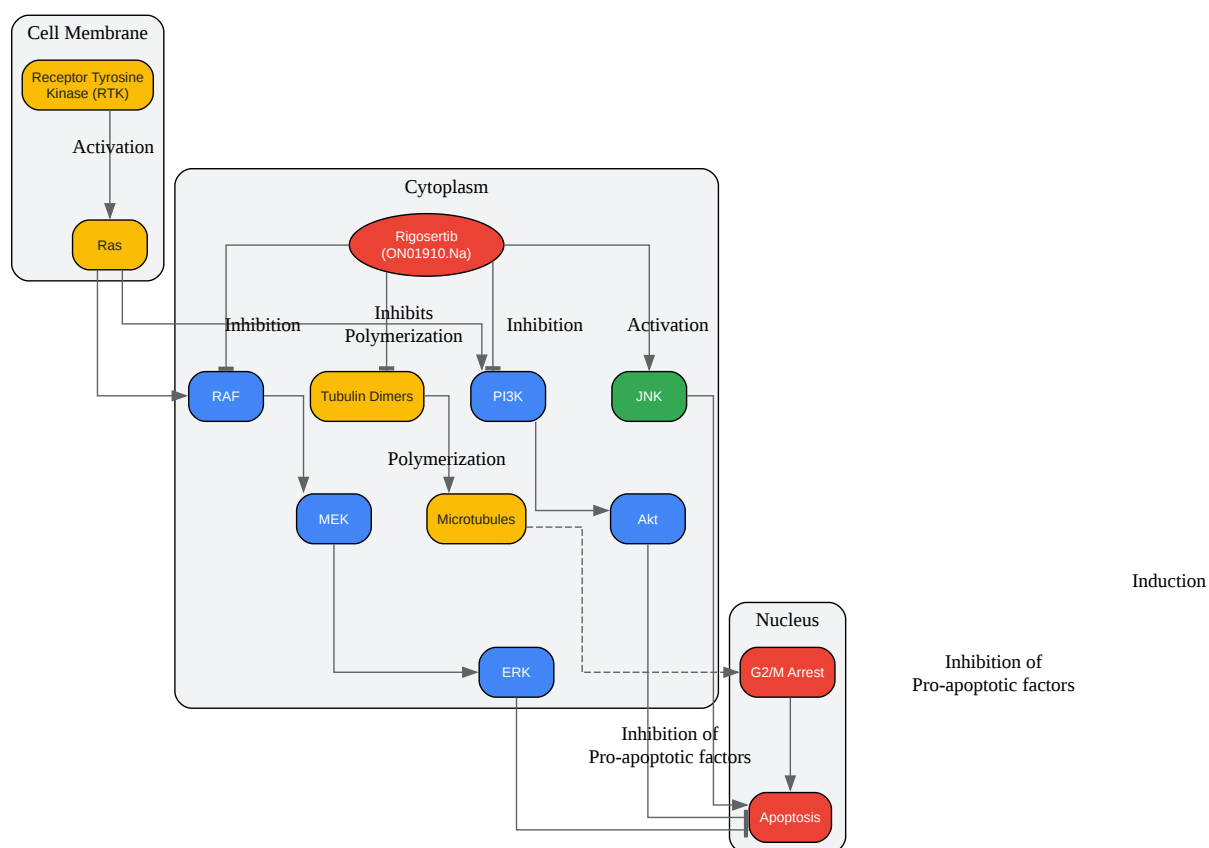
Mechanism of Action: Shared Pathways, Different Potentials

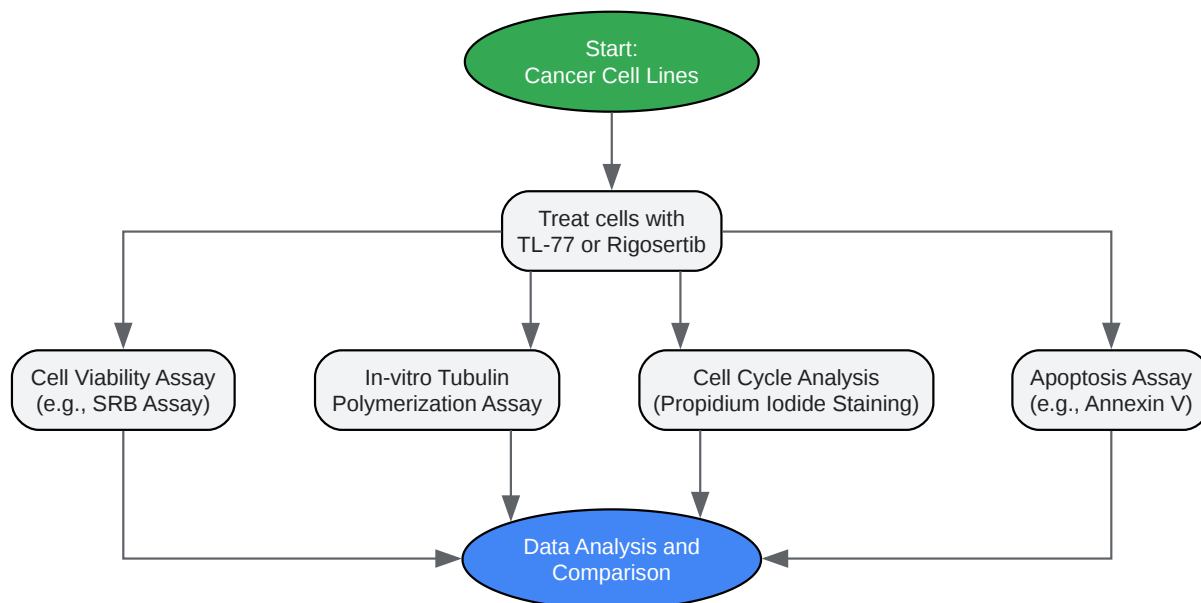
The primary mechanism of action for both TL-77 and Rigosertib involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] While initially identified as a Polo-like kinase 1 (Plk1) inhibitor, the direct target of Rigosertib is still a subject of debate, with evidence also pointing towards inhibition of the PI3K/Akt and Ras-Raf-MEK signaling pathways.[5] TL-77 is reported to have a similar mechanistic profile to Rigosertib.[1][2]

A key differentiator for TL-77 is its improved oral bioavailability. In-vivo studies in mice have shown an oral bioavailability (F) of 56% at a dose of 10 mg/kg for TL-77, a significant improvement over Rigosertib, which has faced challenges with low oral bioavailability and unpredictable pharmacokinetics.[6]

Signaling Pathway of Rigosertib

The following diagram illustrates the proposed multi-targeted signaling pathway of Rigosertib.





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